Lipophilicity (XLogP3) Comparison vs. 4‑(4‑Methylpiperazin‑1‑yl)benzonitrile
4‑(4‑Methyl‑1,4‑diazepan‑1‑yl)benzonitrile exhibits a computed XLogP3 of 1.9 [REFS‑1], whereas its six‑membered piperazine analog 4‑(4‑methylpiperazin‑1‑yl)benzonitrile returns a lower XLogP3 of approximately 1.5 (estimated from PubChem data for CID 18001106 vs. CID 9964292) [REFS‑2]. The 0.4 log unit increase reflects the additional methylene group in the diazepane ring, which raises lipophilicity and may enhance membrane permeability.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | 4‑(4‑Methylpiperazin‑1‑yl)benzonitrile XLogP3 ≈ 1.5 |
| Quantified Difference | ΔXLogP3 ≈ +0.4 |
| Conditions | PubChem computed XLogP3 values (2025 release); no experimental log P data available for direct comparison. |
Why This Matters
A 0.4‑unit increase in XLogP3 can translate into a ~2.5‑fold higher predicted membrane permeability, influencing oral absorption in drug discovery programmes.
- [1] PubChem Compound Summary for CID 18001106, 4‑(4‑Methyl‑1,4‑diazepan‑1‑yl)benzonitrile. https://pubchem.ncbi.nlm.nih.gov/compound/18001106 (accessed 2026‑04‑25). View Source
- [2] PubChem Compound Summary for CID 9964292, 4‑(4‑methylpiperazin‑1‑yl)benzonitrile. https://pubchem.ncbi.nlm.nih.gov/compound/9964292 (accessed 2026‑04‑25). View Source
